1-Methyl-3-azepanamine
Description
1-Methyl-3-azepanamine (CAS: 188192-55-4) is a seven-membered cyclic amine with a methyl group substituted at the 3-position of the azepane ring. It is a colorless liquid with a molecular weight of 128.22 g/mol and a purity of 95% in commercial samples . Structurally, it belongs to the azepane family, characterized by a saturated seven-membered ring containing one nitrogen atom.
Properties
IUPAC Name |
1-methylazepan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-5-3-2-4-7(8)6-9/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQGERPDKPUNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-azepanamine can be synthesized through several methods. One common approach involves the reductive amination of 1-methyl-3-azepanone. This reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or methylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-methyl-3-azepanone using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency. The reaction is typically conducted under elevated pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-azepanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Methyl-3-azepanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity. It may serve as a ligand in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive amines suggests it may have pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-methyl-3-azepanamine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 1-methyl-3-azepanamine, with key differences in ring size, substituents, and applications:
1-Benzyhydryl-3-methylazetidin-3-amine (CAS: 133891-52-8)
- Structure : A four-membered azetidine ring with a benzhydryl (diphenylmethyl) group and a methyl substituent at the 3-position.
- Key Differences: Smaller ring size (azetidine vs. azepane) introduces higher ring strain, increasing reactivity .
- Applications : Used in drug discovery for its rigidity and ability to modulate pharmacokinetic properties .
Benazepril Hydrochloride (CAS: 86541-74-4)
- Structure : A benzazepine derivative (seven-membered ring fused to a benzene ring) with an ethyl ester and carboxylic acid group.
- Key Differences: The fused aromatic ring in benzazepine alters electronic properties and bioavailability compared to the non-aromatic azepane . Functional groups (ester and carboxylate) enable angiotensin-converting enzyme (ACE) inhibition.
- Applications : Clinically used as an antihypertensive drug .
3-(1-Azepanyl)-N-ethyl-1-propanamine
- Structure : Shares the azepane ring with this compound but has an N-ethyl-propanamine side chain.
- Key Differences: The extended alkyl chain may enhance lipophilicity, affecting membrane permeability.
Data Table: Structural and Functional Comparison
Research Findings and Trends
Ring Size and Reactivity :
- Azetidines (4-membered) exhibit higher ring strain, making them more reactive in cycloaddition reactions compared to azepanes (7-membered) .
- Azepanes, with greater conformational flexibility, are preferred in designing CNS-targeting drugs due to improved blood-brain barrier penetration .
Substituent Effects :
- Bulky groups (e.g., benzhydryl) in azetidines improve metabolic stability but may reduce solubility .
- Methyl groups in this compound offer minimal steric hindrance, favoring synthetic versatility .
Commercial Viability :
Biological Activity
1-Methyl-3-azepanamine, a cyclic amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a seven-membered ring structure containing a nitrogen atom. Its chemical formula is , and it possesses unique steric and electronic properties that influence its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its role as an inhibitor of certain enzymes, particularly cathepsins. Cathepsins are proteolytic enzymes involved in various physiological processes, including protein degradation and immune responses.
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cathepsin K, with a reported inhibition constant in the low nanomolar range, indicating high potency against this target .
Pharmacokinetics
Pharmacokinetic studies in animal models (e.g., rats and monkeys) have shown that this compound possesses favorable absorption characteristics. For instance, oral bioavailability was found to be approximately 42% in rat models, suggesting efficient systemic absorption following oral administration. Additionally, the compound demonstrated a clearance rate of 49.2 mL/min/kg in rats, indicating moderate metabolic stability .
Study 1: Cathepsin K Inhibition
A notable study investigated the effects of this compound on bone resorption processes mediated by cathepsin K. The results indicated that treatment with the compound led to a significant reduction in osteoclast activity in vitro, which is crucial for bone remodeling. This suggests potential therapeutic applications in conditions characterized by excessive bone resorption, such as osteoporosis .
Study 2: Synthesis and Activity Correlation
Research focusing on the synthesis of azepanamine derivatives highlighted the structure-activity relationship (SAR) of this compound. Variations in substitution patterns were shown to affect both the potency and selectivity of cathepsin inhibition. For example, modifications at specific positions on the azepane ring resulted in compounds with enhanced inhibitory activity against cathepsin K compared to the parent compound .
Data Tables
| Parameter | Value |
|---|---|
| Chemical Formula | |
| Inhibition Constant | Low nanomolar range |
| Oral Bioavailability | 42% |
| Clearance Rate | 49.2 mL/min/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
